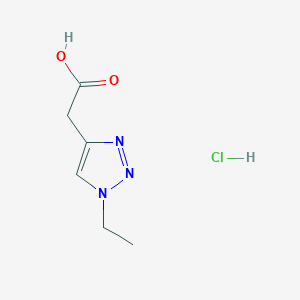

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride” belongs to the class of organic compounds known as 1,2,3-triazoles . These are organic compounds containing the 1,2,3-triazole ring, a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by various analytical and spectral techniques .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs was confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include the propargylation of 2-hydroxynaphthaldehyde followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides . The resulting 1H-1,2,3-triazol-4-yl analogs were transformed to corresponding oxime derivatives upon grinding with hydroxylamine hydrochloride under solvent-free conditions .科学的研究の応用

Synthesis and Structural Analysis

Researchers have synthesized various compounds related to "2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride" and analyzed their structures using techniques like X-ray diffraction. For example, studies have synthesized compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, highlighting the structural features through intermolecular hydrogen bonding, contributing to the development of frameworks and rings within their structures (Şahin et al., 2014).

Chemical Reactions and Derivatives

Another aspect of research focuses on the chemical reactions involving triazole derivatives. Studies on cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile to form azolo[5,1-c][1,2,4]triazines have been conducted, exploring the solvent effects on the cyclisation process and the formation of diverse structural derivatives (Gray et al., 1976).

Material Development and Applications

The development of new materials, such as three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate synthon, has been explored. These materials, derived from amino acid derivatives, exhibit strong intermolecular hydrogen bonding, leading to the formation of infinite one-dimensional chains. Such materials have potential applications in catalysis, adsorption, and as precursors for further chemical modifications (Naik et al., 2010).

Antimicrobial and Corrosion Inhibition

Research has also been conducted on the antimicrobial activities of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and related derivatives. These studies aim to explore the potential of triazole derivatives as antimicrobial agents against various microorganisms. Additionally, novel triazole derivatives have been investigated as ecological corrosion inhibitors for mild steel, demonstrating the multifunctional application of these compounds in both biological and industrial contexts (Demirbas et al., 2004), (Nahlé et al., 2021).

Efficient Synthesis Methods

Efforts to develop efficient and sustainable synthesis methods for triazole derivatives, including "this compound," have been reported. These methods focus on atom economy, environmental benignity, and the avoidance of chromatography and isolation steps, aiming to improve the synthesis process's efficiency and safety (Tortoioli et al., 2020).

作用機序

Target of Action

It’s known that triazole derivatives have been found to bind with high affinity to multiple receptors . They have been used in the synthesis of compounds that exhibited various biological activities , suggesting a broad range of potential targets.

Mode of Action

Triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Triazole derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways . For instance, some triazole derivatives have shown inhibitory activity against carbonic anhydrase-II enzyme , which plays a crucial role in maintaining pH balance in the body.

Pharmacokinetics

The presence of the triazole ring in these compounds is known to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Triazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.

特性

IUPAC Name |

2-(1-ethyltriazol-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-9-4-5(7-8-9)3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLCIIUWGBILLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)

![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)

![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)